![molecular formula C15H8Cl2FN3O B1680885 Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo- CAS No. 882290-02-0](/img/structure/B1680885.png)
Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo-
Vue d'ensemble
Description
“Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo-” is a chemical compound with the molecular formula C15H8Cl2FN3O . It has several synonyms, including (1E)-N-(3-chloro-4-fluoroanilino)-2-(4-chlorophenyl)-2-oxoethanimidoyl cyanide and N’-(3-Chloro-4-fluorophenyl)-2-(4-chlorophenyl)-2-oxoacetohydrazonoyl cyanide .
Molecular Structure Analysis
The molecular weight of this compound is 336.1 g/mol . The InChI string representation of its structure isInChI=1S/C15H8Cl2FN3O/c16-10-3-1-9 (2-4-10)15 (22)14 (8-19)21-20-11-5-6-13 (18)12 (17)7-11/h1-7,20H/b21-14+ . Its canonical SMILES representation is C1=CC(=CC=C1C(=O)C(=NNC2=CC(=C(C=C2)F)Cl)C#N)Cl . Physical And Chemical Properties Analysis
This compound has a XLogP3 value of 6.3, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 335.0028454 g/mol . The topological polar surface area is 65.2 Ų , and it has a heavy atom count of 22 . The formal charge of the compound is 0 , and its complexity, as computed by Cactvs, is 482 .Applications De Recherche Scientifique
- Applications :
STAT3 Inhibition
SC99 has shown promise as a STAT3 inhibitor, impacting platelet function. Here’s what we know:
- Platelet Activation Inhibition :
Other Potential Applications
While further research is needed, SC99 may have additional applications:
- Cancer Research: Neuroinflammation and Neurodegenerative Diseases: Other Biological Pathways:
Mécanisme D'action
Target of Action
SC99 is an orally active, selective inhibitor that primarily targets the JAK2-STAT3 pathway . The primary targets of SC99 are JAK2 and STAT3, both of which are key proteins in many cellular processes such as cell growth and apoptosis . Specifically, the oncogenic STAT3 signaling pathway is a promising target for the treatment of multiple myeloma (MM) .
Mode of Action
SC99 interacts with its targets by docking into the ATP-binding pocket of JAK2 . This interaction inhibits the phosphorylation of JAK2 and STAT3, without affecting other kinases associated with STAT3 signaling .
Biochemical Pathways
The JAK2-STAT3 pathway is the primary biochemical pathway affected by SC99 . This pathway plays a key role in many cellular processes, including cell growth, apoptosis, and angiogenesis . Inhibition of this pathway by SC99 can lead to a decrease in the expression of a variety of genes that are mediated by STAT3, thereby affecting these cellular processes .
Result of Action
The molecular and cellular effects of SC99’s action include the inhibition of platelet activation and aggregation, and it displays potent anti-myeloma and anti-thrombotic activities . SC99 has also been shown to induce MM cell death . Furthermore, SC99 has been found to ameliorate neuronal apoptosis and degeneration, neurobehavioral deficits, inflammatory response, and brain edema .
Propriétés
IUPAC Name |
(1E)-N-(3-chloro-4-fluoroanilino)-2-(4-chlorophenyl)-2-oxoethanimidoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FN3O/c16-10-3-1-9(2-4-10)15(22)14(8-19)21-20-11-5-6-13(18)12(17)7-11/h1-7,20H/b21-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKULFSMYRSFHKE-KGENOOAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=NNC2=CC(=C(C=C2)F)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=N/NC2=CC(=C(C=C2)F)Cl)/C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of SC99?
A1: SC99 functions as a JAK2/STAT3 signaling pathway inhibitor. [, , , ] It specifically targets the phosphorylation of STAT3, a key signaling molecule involved in cell growth, survival, and inflammation. []
Q2: What are the downstream effects of SC99 treatment in cellular models?
A2: SC99 has demonstrated the ability to:
- Inhibit the expression of STAT3-regulated genes such as Bcl-2, Bcl-xL, VEGF, cyclin D2, and E2F-1. []
- Induce apoptosis in multiple myeloma cells. []
- Reduce inflammation by inhibiting the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. []
- Decrease oxidative stress by lowering MDA and ROS levels while increasing SOD concentration. []
Q3: Has SC99 demonstrated efficacy in any preclinical models of disease?
A3: Yes, SC99 has shown promising results in preclinical studies:
- Multiple Myeloma: Oral administration of SC99 significantly reduced tumor growth in two independent xenograft models of multiple myeloma in mice. []
- Parkinson's Disease: In a cell model of Parkinson's disease, AS-IV, a compound that activates the JAK2/STAT3 pathway, protected against 6-hydroxydopamine-induced cell death, while SC99, the JAK2/STAT3 inhibitor, diminished this protective effect. []
Q4: Are there any known resistance mechanisms to SC99?
A4: Currently, there is limited information available regarding specific resistance mechanisms to SC99. This is an important area for future investigation to understand the potential limitations of SC99-based therapies and explore strategies to overcome resistance.
Q5: What are the future directions for SC99 research?
A5: Future research on SC99 should focus on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



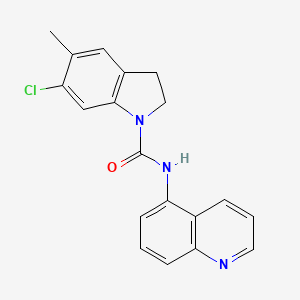
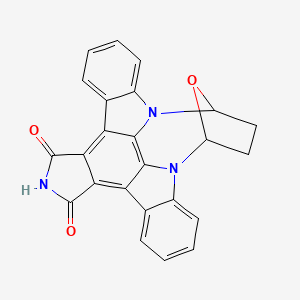
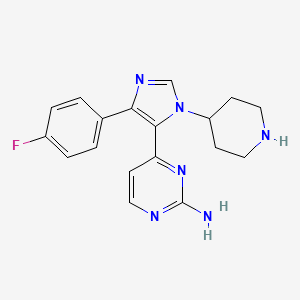
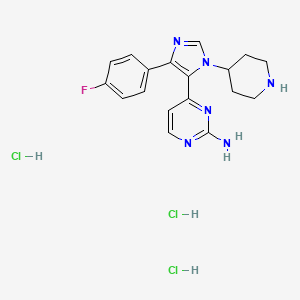

![3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide](/img/structure/B1680810.png)
![(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone](/img/structure/B1680811.png)
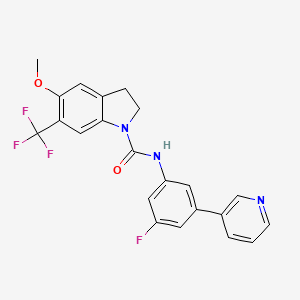
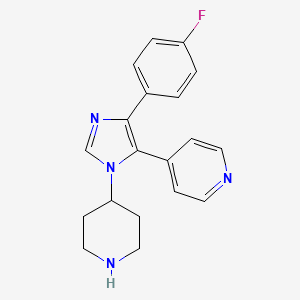
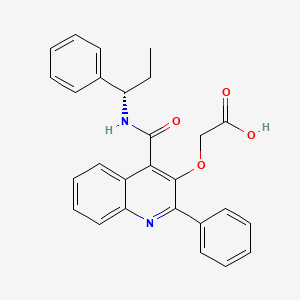
![2-[(4S)-3-oxo-8-[3-(pyridin-2-ylamino)propoxy]-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid](/img/structure/B1680821.png)

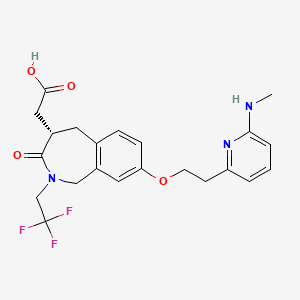
![(E)-3-(3,4-dichlorophenyl)-N-[5-[4-(5-hydroxy-1H-indol-3-yl)piperidin-1-yl]pentyl]prop-2-enamide](/img/structure/B1680825.png)